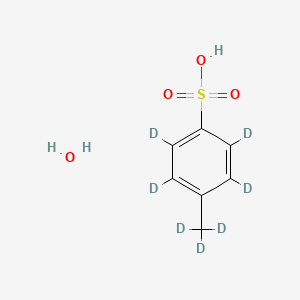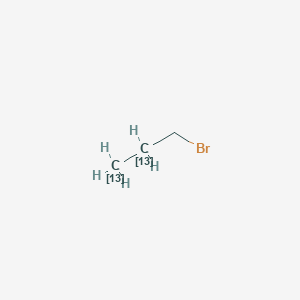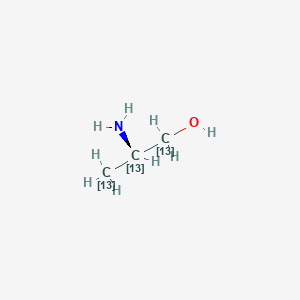
Chloropentaammineruthenium(III) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaamminechlororuthenium(III) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a yellow crystalline solid that is slightly soluble in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaamminechlororuthenium(III) chloride can be synthesized by reacting ruthenium(III) chloride with an excess of ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium(III) chloride in water.
- Addition of an excess of ammonia to the solution.
- The mixture is then heated to facilitate the formation of the pentaammine complex.
- The product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for pentaamminechlororuthenium(III) chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaamminechlororuthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can act as an electron acceptor in redox reactions.
Substitution Reactions: The chloride ligand can be substituted by other ligands such as pyridine or nitrogen-containing ligands.
Common Reagents and Conditions:
Oxidation/Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as pyridine or other amines can be used under mild heating conditions.
Major Products:
Oxidation/Reduction: The products depend on the specific redox reaction but may include different oxidation states of ruthenium complexes.
Substitution: Substituted ruthenium complexes with different ligands replacing the chloride ion.
Applications De Recherche Scientifique
Pentaamminechlororuthenium(III) chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pentaamminechlororuthenium(III) chloride involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes. The compound can interact with cellular components, such as DNA, potentially leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
- Hexaammineruthenium(III) chloride
- Pentaamminechlorocobalt(III) chloride
- Hexaammineruthenium(II) chloride
Comparison:
- Hexaammineruthenium(III) chloride: Similar in structure but contains six ammonia ligands instead of five. It has different redox properties and applications .
- Pentaamminechlorocobalt(III) chloride: Contains cobalt instead of ruthenium. It has similar coordination chemistry but different reactivity and applications .
- Hexaammineruthenium(II) chloride: Contains ruthenium in a different oxidation state (II instead of III), leading to different chemical properties and reactivity .
Pentaamminechlororuthenium(III) chloride stands out due to its specific redox potential and ability to act as an electron acceptor in various chemical and biological systems.
Propriétés
Formule moléculaire |
Cl3H15N5Ru |
|---|---|
Poids moléculaire |
292.6 g/mol |
Nom IUPAC |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
Clé InChI |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
SMILES canonique |
N.N.N.N.N.Cl[Ru](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)










![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

